molecular formula C13H17NO5S B4068759 ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate

ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate

Cat. No.: B4068759
M. Wt: 299.34 g/mol
InChI Key: WUVGLHKPRBSTQV-UHFFFAOYSA-N
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Description

Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate is an organic compound that features a phenoxy group substituted with an allylamino sulfonyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate typically involves the reaction of 4-hydroxybenzenesulfonamide with allyl bromide to form 4-[(allylamino)sulfonyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonyl group can be reduced to sulfide under specific conditions.

    Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy and ethyl acetate moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4-[(methylamino)sulfonyl]phenoxy}acetate
  • Ethyl {4-[(propylamino)sulfonyl]phenoxy}acetate
  • Ethyl {4-[(butylamino)sulfonyl]phenoxy}acetate

Uniqueness

Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, which are not possible with the other alkyl groups.

Properties

IUPAC Name

ethyl 2-[4-(prop-2-enylsulfamoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-9-14-20(16,17)12-7-5-11(6-8-12)19-10-13(15)18-4-2/h3,5-8,14H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVGLHKPRBSTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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